molecular formula C17H20ClN3O3S B2687112 Methyl 4-((5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride CAS No. 1323394-42-8

Methyl 4-((5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride

Cat. No. B2687112
CAS RN: 1323394-42-8
M. Wt: 381.88
InChI Key: UJOJSVDHCAFEKF-UHFFFAOYSA-N
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Description

“Methyl 4-((5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride” is a chemical compound used as a reagent in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives as antithrombotics . It is also used as a reagent in the synthesis of diamide derivatives as FXa inhibitors .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride monohydrate with ethanol and 4N aqueous lithium hydroxide at room temperature. The mixture is then stirred at 50 °C for 7 hours. After cooling with ice-water, 1N HCl in ethanol is added to the mixture and stirred for 1.5 hours. The precipitated crystals are collected by filtration, washed with ethanol, and dried at room temperature under reduced pressure .


Chemical Reactions Analysis

This compound is used as a reagent in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives as antithrombotics . It is also used as a reagent in the synthesis of diamide derivatives as FXa inhibitors .


Physical And Chemical Properties Analysis

This compound has a melting point of 199.0 to 203.0 °C and a boiling point of 175℃ at 101 325 Pa . It is stored under inert gas (nitrogen or Argon) at 2-8°C . It is slightly soluble in aqueous acid, DMSO (when heated and sonicated), and very slightly soluble in methanol . It is a solid and its color ranges from pale beige to light brown .

Scientific Research Applications

Synthesis and Anticonvulsant Activities

Researchers have synthesized derivatives of tetrahydrothieno pyridine and evaluated their anticonvulsant activities using experimental methods. These compounds were tested for neurotoxicity and showed promising anticonvulsant properties with better safety profiles compared to some clinical drugs, indicating potential applications in developing new anticonvulsant medications (Wang et al., 2019).

Antimicrobial Activity

Another study focused on the synthesis of triazolo and thiadiazoles bearing a certain moiety, testing their antibacterial and antifungal activities against various microorganisms. This research suggests the potential of such compounds in creating new antimicrobial agents (Taha, 2008).

Molecular Docking and Cancer Treatment

Molecular docking analyses of triazolopyrimidin derivatives indicate their potential as inhibitors for cancer treatment, based on their ability to bind to the active sites of specific proteins. This study highlights the compound's relevance in the development of cancer therapeutics (Sert et al., 2020).

Novel Synthesis Methods

Research into the synthesis of nitrogen-bridged purine-like C-nucleosides from certain dithioates showcases innovative methods to create compounds that could have various applications, including medicinal chemistry (Khadem et al., 1989).

Safety and Hazards

This compound is hygroscopic . It has the GHS07 safety symbol and the signal word is "Warning" . The hazard statements are H302-H335-H315-H319 . The precautionary statements are P264-P270-P301+P312-P330-P501-P264-P280-P302+P352-P321-P332+P313-P362-P264-P280-P305+P351+P338-P337+P313P .

properties

IUPAC Name

methyl 4-[(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)carbamoyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S.ClH/c1-3-20-9-8-13-14(10-20)24-17(18-13)19-15(21)11-4-6-12(7-5-11)16(22)23-2;/h4-7H,3,8-10H2,1-2H3,(H,18,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOJSVDHCAFEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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